1-(5-Bromofuran-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine
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Description
1-(5-Bromofuran-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a useful research compound. Its molecular formula is C10H9BrF3NO3 and its molecular weight is 328.085. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties
Research has investigated the synthesis and antioxidant properties of various bromophenols and their derivatives, showing that these compounds can have effective antioxidant power. For example, studies on diphenylmethane derivatives including bromophenols have demonstrated their potential as antioxidants and radical scavengers, suggesting similar compounds could be explored for their antioxidant applications (Balaydın et al., 2010).
Antibacterial and Antifungal Activity
Synthesis and evaluation of bromophenols and their derivatives have shown antimicrobial potential against various bacterial and fungal strains. This suggests that structurally related compounds, such as "(5-Bromofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone," might also possess antibacterial and antifungal properties that could be of interest for scientific research in developing new antimicrobial agents (Reddy & Reddy, 2016).
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO3/c11-8-2-1-7(18-8)9(16)15-3-6(4-15)17-5-10(12,13)14/h1-2,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVSWADOWCVPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.